2-(benzo[d]isoxazol-3-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide
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Description
2-(benzo[d]isoxazol-3-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide, also known as BITP, is a novel chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BITP is a synthetic small molecule that belongs to the class of isoxazole-based compounds and has been shown to possess a wide range of biological activities.
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated the antimicrobial potential of related compounds. For instance, a study by Anuse et al. (2019) revealed that certain derivatives exhibited notable activity against Methicillin-resistant Staphylococcus aureus (MRSA), a resistance Gram-positive bacteria, as well as other bacterial and fungal strains.
Antitumor Activity
Compounds with structural similarities have shown significant potential in antitumor applications. A study by Yurttaş et al. (2015) evaluated derivatives for antitumor activity against human tumor cell lines, demonstrating considerable anticancer activity against certain cancer cell lines.
Kinase Inhibition
Another application area is in kinase inhibition, as highlighted by Fallah-Tafti et al. (2011). They synthesized derivatives that inhibited Src kinase, an enzyme involved in the regulation of cell growth and survival, indicating potential use in cancer treatment.
Phosphoinositide 3-Kinase (PI3K) Inhibition
In the realm of PI3K inhibition, compounds similar to 2-(benzo[d]isoxazol-3-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide have been investigated. Stec et al. (2011) studied derivatives that inhibit PI3Kα and mTOR, crucial enzymes in cell growth and survival pathways, indicating potential therapeutic applications in cancer.
Additional Applications
Further research has explored a variety of other potential applications, such as antimicrobial activity of sulfide and sulfone derivatives (Badiger et al., 2013) and antipsychotic properties of related compounds (Wise et al., 1987).
properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3O2S/c25-18-10-4-1-7-15(18)24-27-21(14-31-24)16-8-2-5-11-19(16)26-23(29)13-20-17-9-3-6-12-22(17)30-28-20/h1-12,14H,13H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRMNFUOCIIUKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)CC4=NOC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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